molecular formula C11H16ClNO B12768273 (R)-Clorprenaline CAS No. 58948-07-5

(R)-Clorprenaline

Cat. No.: B12768273
CAS No.: 58948-07-5
M. Wt: 213.70 g/mol
InChI Key: SSMSBSWKLKKXGG-NSHDSACASA-N
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Description

®-Clorprenaline is a chiral compound that belongs to the class of beta-adrenergic agonists. It is known for its ability to stimulate beta-adrenergic receptors, which play a crucial role in various physiological processes, including the relaxation of smooth muscles and the modulation of cardiac function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Clorprenaline typically involves the resolution of racemic Clorprenaline or the asymmetric synthesis using chiral catalysts. One common method is the resolution of racemic Clorprenaline using chiral acids or bases to separate the enantiomers. Another approach is the asymmetric synthesis, which involves the use of chiral catalysts to selectively produce the ®-enantiomer.

Industrial Production Methods

In industrial settings, the production of ®-Clorprenaline often involves large-scale resolution techniques or the use of advanced chiral synthesis methods. These methods ensure high yield and purity of the desired enantiomer, making the process efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

®-Clorprenaline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other reagents that facilitate the replacement of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

®-Clorprenaline has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its effects on beta-adrenergic receptors and its role in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications in treating conditions like asthma and cardiovascular diseases.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

®-Clorprenaline exerts its effects by binding to beta-adrenergic receptors, which are G protein-coupled receptors located on the surface of various cells. Upon binding, it activates the receptor, leading to the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels. This cascade of events results in the relaxation of smooth muscles, increased heart rate, and other physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Isoproterenol: Another beta-adrenergic agonist with similar effects but different selectivity and potency.

    Salbutamol: A beta-2 adrenergic agonist commonly used in the treatment of asthma.

    Terbutaline: Another beta-2 adrenergic agonist with applications in treating bronchospasm.

Uniqueness

®-Clorprenaline is unique due to its specific chiral configuration, which can result in different pharmacological effects compared to its enantiomer or other similar compounds. Its selectivity for beta-adrenergic receptors and its specific mechanism of action make it a valuable compound in both research and therapeutic applications.

Properties

CAS No.

58948-07-5

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

(1R)-1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol

InChI

InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3/t11-/m0/s1

InChI Key

SSMSBSWKLKKXGG-NSHDSACASA-N

Isomeric SMILES

CC(C)NC[C@@H](C1=CC=CC=C1Cl)O

Canonical SMILES

CC(C)NCC(C1=CC=CC=C1Cl)O

Origin of Product

United States

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